2-Methyl-2-(trifluoromethyl)oxirane

Description

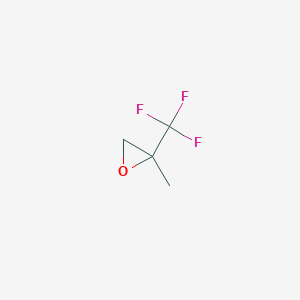

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTAXYFAHGPYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-11-8 | |

| Record name | 2-methyl-2-(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Methyl 2 Trifluoromethyl Oxirane

Ring-Opening Reactions

The high ring strain of the oxirane ring provides a thermodynamic driving force for ring-opening reactions. The presence of the trifluoromethyl group significantly influences the regioselectivity of these reactions by creating a polarized C-C bond within the epoxide ring.

The reaction of 2-methyl-2-(trifluoromethyl)oxirane with oxygen-centered nucleophiles, such as water and alcohols, is a key pathway to synthesize fluorinated diols and ethers. While specific studies on this compound are not abundant, the reactivity can be inferred from its analogue, 2,2-bis(trifluoromethyl)oxirane (B3041556). The strong electron-withdrawing effect of the trifluoromethyl group(s) creates a significant positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack.

Even a relatively weak nucleophile like water can react with highly fluorinated epoxides, although it may require elevated temperatures in the absence of a catalyst. The reaction of 2,2-bis(trifluoromethyl)oxirane with water, for instance, proceeds to form a diol. Similarly, alcohols are expected to react with this compound to yield the corresponding fluoroalkoxy alcohols. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) can promote the ring-opening of epoxides with various nucleophiles under neutral and mild conditions, owing to their high hydrogen bond donating ability and low nucleophilicity. nih.gov

The general reaction scheme is as follows:

R-OH + this compound → HO-C(CH₃)(CF₃)-CH₂-OR

(where R = H, alkyl, etc.)

This regioselectivity, with the nucleophile attacking the more substituted carbon, is anticipated under acidic conditions or with solvents that can stabilize a partial positive charge on the tertiary carbon. Conversely, under basic conditions, attack at the less sterically hindered methylene (B1212753) carbon would be favored.

Nitrogen-centered nucleophiles, particularly amines, readily react with epoxides in a ring-opening fashion to produce valuable amino alcohols. For fluorinated epoxides, this reaction generally proceeds with high regioselectivity. The reaction of this compound with primary and secondary amines is expected to yield the corresponding 1-amino-3-fluoro-2-methyl-2-propanol derivatives.

Studies on similar fluorinated epoxides have shown that the reaction with amines occurs via an SN2 mechanism. acs.org The regiochemical outcome is highly dependent on the reaction conditions. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon of the epoxide ring. However, the strong electron-withdrawing effect of the trifluoromethyl group can direct the nucleophilic attack to the more substituted carbon, especially under acidic catalysis where the protonated epoxide develops significant carbocationic character at the tertiary center.

For example, the reaction of various amines with fluorine-containing 2,3-epoxypropanoates results in the formation of the corresponding 2-amino-3-hydroxypropanoates with high to excellent yields and stereoselectivity. nih.govrsc.org A similar outcome can be anticipated for this compound.

Table 1: Representative Reactions of Fluorinated Epoxides with Amines

| Epoxide Substrate | Amine | Product | Yield (%) |

| Benzyl (B1604629) 2,3-epoxy-3-(trifluoromethyl)propanoate | p-Anisidine | Benzyl 2,3-anti-4,4,4-trifluoro-3-hydroxy-2-(p-methoxyphenyl)amino-butanoate | 78 |

| Benzyl 2,3-epoxy-3-(difluoromethyl)propanoate | p-Anisidine | Benzyl 2,3-anti-4,4-difluoro-3-hydroxy-2-(p-methoxyphenyl)amino-butanoate | 85 |

This table is illustrative and based on analogous compounds.

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have emerged as potent reagents for the activation and ring-opening of small molecules, including epoxides. google.com The reaction of 2-(trifluoromethyl)oxirane (B1348523) with preorganized FLPs like tBu₂PCH₂BPh₂ has been shown to result in epoxide ring-opening to yield six-membered heterocycles. core.ac.uk

The proposed mechanism involves the activation of the epoxide by the Lewis acidic borane (B79455) moiety, followed by a nucleophilic attack of the phosphine (B1218219) from a second FLP molecule. This results in a chain-like intermediate that subsequently cyclizes to afford the final product. core.ac.uk The reaction with 2-(trifluoromethyl)oxirane was found to be slower compared to less electron-poor epoxides, indicating the influence of the electron-withdrawing trifluoromethyl group on the reaction kinetics. core.ac.uk It is highly probable that this compound would undergo a similar FLP-mediated ring-opening, with the regioselectivity of the initial phosphine attack being a key determinant of the final product structure.

The reaction of epoxides with carbanions is a fundamental C-C bond-forming reaction. In the context of producing highly fluorinated molecules, the reaction of this compound with a fluorinated carbanion would be a direct route to more complex fluorinated alcohols. While specific examples involving this compound are scarce, the general principle can be discussed.

Trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is a common source of a nucleophilic trifluoromethyl group. Its addition to carbonyls and epoxides, typically initiated by a fluoride (B91410) source, is a well-established method for introducing a CF₃ group. The reaction of TMSCF₃ with an epoxide, including those structurally similar to this compound, would likely proceed via nucleophilic attack of the "CF₃⁻" equivalent at one of the epoxide carbons.

The regioselectivity of this attack would be influenced by both steric and electronic factors. The strong electron-withdrawing nature of the existing trifluoromethyl group in this compound would likely direct the incoming nucleophilic trifluoromethyl group to the methylene carbon, following the general principle of nucleophilic attack on the less substituted position of an epoxide under basic or nucleophilic conditions.

The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical aspect of their chemistry. For this compound, the two carbons of the epoxide ring are electronically and sterically distinct. The carbon bearing the methyl and trifluoromethyl groups is a quaternary center, while the other is a methylene group.

Under basic or nucleophilic conditions (SN2-type), the attack of a nucleophile is generally favored at the less sterically hindered carbon atom. nih.gov Therefore, for this compound, nucleophilic attack is expected to occur predominantly at the CH₂ position.

Conversely, under acidic conditions (SN1-type), the reaction proceeds through a transition state with significant carbocationic character. The epoxide oxygen is first protonated, making it a better leaving group. The positive charge is better stabilized on the more substituted carbon atom. The powerful electron-withdrawing effect of the trifluoromethyl group can destabilize an adjacent carbocation, but the tertiary nature of the carbon in this compound would also contribute to stabilization. The regiochemical outcome in acidic media is therefore a balance of these electronic and steric effects, but attack at the more substituted carbon is often observed in similar systems. nih.gov

Stereoselectively, the ring-opening of epoxides via an SN2 mechanism occurs with an inversion of configuration at the center of attack. acs.org If a chiral nucleophile is used, diastereomeric products can be formed, and the stereochemistry of the starting epoxide will influence the stereochemistry of the product.

Rearrangement Reactions

Epoxides can undergo various rearrangement reactions, often catalyzed by Lewis or Brønsted acids, to yield carbonyl compounds or allylic alcohols. acs.org While there is a lack of specific studies on the rearrangement of this compound, potential pathways can be inferred from the behavior of other substituted epoxides.

A common rearrangement is the conversion of an epoxide to a carbonyl compound. For this compound, a Lewis acid-catalyzed rearrangement could potentially lead to the formation of 1,1,1-trifluoro-2-methyl-2-propanal or 3,3,3-trifluoro-2-butanone via hydride or methyl group migration, respectively. The general mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a C-O bond to form a carbocationic intermediate, which then undergoes a 1,2-hydride or 1,2-alkyl shift.

The Meinwald rearrangement, for instance, describes the Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds. Given the electronic nature of the trifluoromethyl group, the stability of the potential carbocationic intermediates would play a crucial role in determining the major rearrangement product. Photochemical rearrangements are also a possibility for epoxides, potentially leading to different structural isomers. However, without specific experimental data for this compound, these remain plausible but undemonstrated reaction pathways.

Skeletal Rearrangements and Ring Expansions to Other Fluorinated Heterocycles (e.g., Oxetanes, Furans)

The high ring strain of epoxides makes them susceptible to a variety of rearrangement and ring-expansion reactions, typically under acidic, basic, or thermal conditions. For this compound, these reactions offer potential pathways to other valuable fluorinated heterocycles like oxetanes and furans.

Ring Expansion to Oxetanes: The expansion of an epoxide to a four-membered oxetane (B1205548) ring is a known transformation. acs.org One common method involves the ring-opening of the epoxide followed by an intramolecular cyclization. For this compound, this could theoretically be achieved by reaction with a nucleophile that also contains a leaving group. For instance, reaction with a sulfur ylide, such as dimethyloxosulfonium methylide, could lead to the formation of a 3-methyl-3-(trifluoromethyl)oxetane. acs.org The reaction proceeds via nucleophilic attack of the ylide on the less-hindered carbon of the oxirane, followed by an intramolecular Williamson ether synthesis-type reaction to form the more stable four-membered ring.

Rearrangement to Furans: The synthesis of furans from oxiranes is also a documented process, though less direct. It often involves reaction with a compound that can form a five-membered ring. For example, the Lewis acid-catalyzed reaction of epoxides with β-ketoesters or 1,3-diketones can yield dihydrofurans, which can be subsequently oxidized to furans. The regioselectivity of the initial epoxide opening would be critical, with the electrophilic carbon adjacent to the trifluoromethyl group being a likely site of attack.

While specific studies on this compound are not prominent in the searched literature, the underlying principles suggest that it is a viable precursor for these and other fluorinated heterocyclic systems. The strong inductive effect of the CF₃ group would significantly influence the stability of any charged intermediates, thereby directing the course of the rearrangement.

Exploration of Analogous Stevens Rearrangement Pathways

The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium (B1175870) or sulfonium (B1226848) salt to form a corresponding amine or sulfide, which occurs in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an ylide intermediate. wikipedia.org

A direct Stevens rearrangement of this compound is not feasible as the substrate is not an ammonium or sulfonium salt. However, it is conceivable to design a multi-step reaction sequence where the oxirane serves as a starting material to generate a suitable precursor for a Stevens-type rearrangement. Such a hypothetical pathway might involve:

Ring-opening: Nucleophilic ring-opening of the oxirane at the less-substituted methylene carbon with an amine (e.g., dimethylamine) to yield a β-amino alcohol.

Quaternization: Alkylation of the resulting tertiary amine with an alkyl halide (e.g., benzyl bromide) to form a quaternary ammonium salt. wikipedia.org

Rearrangement: Treatment of this salt with a strong base would generate the corresponding nitrogen ylide. This ylide could then potentially undergo a wikipedia.orgvaia.com-Stevens rearrangement.

The presence of the trifluoromethyl group would influence the acidity of protons on adjacent carbons, potentially affecting the ease of ylide formation. wikipedia.org It is important to note that this is a theoretical pathway, as no specific examples of a Stevens rearrangement starting from this compound have been detailed in the surveyed scientific literature. Competing reactions, such as the Sommelet-Hauser rearrangement, could also be possible depending on the specific substrate and reaction conditions. wikipedia.org

Polymerization Studies

The polymerization of oxiranes is a well-established field, driven by the energy released from the cleavage of the strained three-membered ring. The substituents on the oxirane ring play a crucial role in determining the polymerization mechanism and the properties of the resulting polymer.

Characteristics of Homopolymerization of this compound

Specific studies detailing the homopolymerization of this compound are not readily found in the reviewed literature. However, based on its structure—a 2,2-disubstituted (or 1,1-disubstituted from the perspective of the ring carbons) oxirane—certain characteristics can be anticipated. The presence of two substituents on the same carbon atom, particularly a methyl group and a bulky, strongly electron-withdrawing trifluoromethyl group, would present significant steric hindrance. This steric crowding at the reactive center would likely make homopolymerization challenging.

For comparison, the non-methylated analogue, 2-(trifluoromethyl)oxirane, is associated with a homopolymer (CAS RN: 28086-47-7), suggesting that its polymerization is possible. nih.gov The addition of the methyl group in this compound increases steric bulk, which generally disfavors polymerization. Anionic polymerization is often used for oxiranes, proceeding via nucleophilic attack. semanticscholar.orgethernet.edu.et In this case, the attack would likely occur at the less-substituted methylene carbon, but the propagation step would still be sterically hindered.

Copolymerization with Diverse Monomers and Influence of Trifluoromethyl Group on Polymerization Behavior

While homopolymerization may be difficult, this compound could potentially be more amenable to copolymerization with other monomers. In copolymerization, the steric hindrance of the fluorinated monomer is less of a barrier as it is incorporated individually between units of a less hindered comonomer.

The behavior of this compound in a copolymerization can be predicted by considering its monomer reactivity ratios (r₁ and r₂). wolfram.com These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the comonomer. mdpi.comresearchgate.net

Influence of the Trifluoromethyl Group: The CF₃ group has a profound influence on the reactivity of the monomer due to:

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group makes the adjacent tertiary carbon of the oxirane ring highly electrophilic. This would enhance its reactivity towards nucleophilic attack in an anionic copolymerization.

Steric Effects: The bulk of the CF₃ group, combined with the methyl group, would sterically hinder the approach of the growing polymer chain.

In a free-radical copolymerization, the CF₃ group would stabilize an adjacent radical, but oxiranes are generally not polymerized by radical mechanisms. In an anionic copolymerization with a comonomer like ethylene (B1197577) oxide or propylene (B89431) oxide, it is likely that the reactivity ratio for this compound (e.g., r₁) would be low, indicating a preference for adding the comonomer. The product of the reactivity ratios (r₁r₂) would determine the distribution of monomers in the final polymer chain, which could range from random to alternating or blocky. mdpi.com

Mechanistic Aspects of Oxirane Polymerization and Ring Strain Release

The primary driving force for the polymerization of any oxirane is the release of its inherent ring strain, which is approximately 114 kJ/mol for the parent oxirane. This energy release provides a strong thermodynamic impetus for ring-opening polymerization.

Mechanisms: Oxirane polymerization can proceed through either anionic or cationic mechanisms.

Anionic Polymerization: This mechanism involves a nucleophilic attack on one of the ring carbons. For this compound, the attack would overwhelmingly occur at the less sterically hindered and non-fluorinated methylene (CH₂) carbon. vaia.com The propagating species would be an alkoxide. This is generally a controlled process that can lead to polymers with a narrow molecular weight distribution. ethernet.edu.et

Cationic Polymerization: This mechanism is initiated by a strong acid, which protonates the oxygen atom, activating the ring for nucleophilic attack by another monomer molecule. In this case, the ring-opening would likely favor cleavage at the C-O bond of the more substituted carbon, as the positive charge would be stabilized by the tertiary nature of the carbon, despite the destabilizing inductive effect of the adjacent CF₃ group. Cationic polymerization of oxiranes is often less controlled than anionic polymerization and can be prone to side reactions.

The presence of the CF₃ group makes the oxygen atom less basic, which would likely make initiation under cationic conditions more difficult compared to non-fluorinated analogues. Therefore, an anionic mechanism is the more probable pathway for the controlled polymerization of this monomer.

Advanced Research Methodologies and Spectroscopic Analysis in the Study of 2 Methyl 2 Trifluoromethyl Oxirane

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for probing the fundamental characteristics of 2-Methyl-2-(trifluoromethyl)oxirane at the molecular level. These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are instrumental in defining the electronic landscape and three-dimensional arrangement of this compound. These calculations, which solve the Schrödinger equation for the molecule, reveal the distribution of electrons and the energies of different spatial orientations.

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic structure of the oxirane ring. This group acts as a strong electron-withdrawing moiety, polarizing the carbon-oxygen bonds of the epoxide. The carbon atom attached to the trifluoromethyl group becomes more electrophilic, a key factor in its reactivity.

Conformational analysis through quantum chemical calculations helps to identify the most stable arrangement of the atoms in the molecule. For this compound, the rotational barrier around the carbon-carbon bond connecting the methyl and trifluoromethyl groups to the oxirane ring is a critical parameter. The predicted lowest energy conformation is one that minimizes steric hindrance between the bulky trifluoromethyl group and the methyl group.

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction mechanisms involving this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, DFT studies can predict the regioselectivity of nucleophilic ring-opening reactions, a characteristic reaction of epoxides. By calculating the energies of the transition states for nucleophilic attack at the two different carbon atoms of the oxirane ring, researchers can determine which site is more susceptible to reaction. These calculations often show that nucleophilic attack is favored at the more sterically hindered carbon atom bearing the trifluoromethyl group, a consequence of the powerful electron-withdrawing nature of this group which stabilizes the developing negative charge in the transition state.

Kinetic and Thermodynamic Studies via Computational Models for Epoxide Activation

Computational models provide a powerful platform for investigating the kinetics and thermodynamics of the activation of the epoxide ring in this compound. These studies can calculate important parameters such as activation energies, reaction enthalpies, and Gibbs free energies, which are essential for understanding reaction rates and equilibria.

Theoretical investigations into the thermochemistry and kinetics of reactions, such as the oxidation of similar molecules, have been conducted using methods like Density Functional Theory (M06-2X) and ab initio CBS-QB3 levels of theory. nih.govfluorochem.co.uk These studies examine the potential energy surfaces for various reaction channels. nih.govfluorochem.co.uk For example, in the context of acid-catalyzed ring-opening, computational models can quantify the energy barrier for protonation of the epoxide oxygen and the subsequent nucleophilic attack. These models can also assess the thermodynamic stability of the resulting carbocation intermediates, further explaining the observed regioselectivity.

Advanced Spectroscopic Characterization Techniques for Research Investigation

Advanced spectroscopic techniques are vital for the experimental characterization of this compound, providing direct evidence for its structural features and confirming the predictions of computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Diastereotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and this compound is no exception. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a wealth of information about the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl protons and the diastereotopic protons of the CH₂ group in the oxirane ring. The non-equivalence of these CH₂ protons arises from the chiral center at the C2 position. Their signals would likely appear as a pair of doublets (an AB quartet), with the coupling constant reflecting their geminal relationship.

The ¹³C NMR spectrum provides information on the carbon framework. nih.gov The chemical shifts of the oxirane carbons are particularly diagnostic, with the carbon atom bonded to the trifluoromethyl group showing a significant downfield shift due to the deshielding effect of the fluorine atoms. nih.gov

¹⁹F NMR spectroscopy is especially powerful for characterizing fluorinated compounds. The trifluoromethyl group in this compound would give a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of the CF₃ group attached to a quaternary carbon.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While obtaining a suitable single crystal of a volatile compound like this compound can be challenging, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed snapshot of the molecule's geometry.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The advanced research methodologies listed—Microwave Rotational Spectroscopy, Photoelectron Circular Dichroism (PECD), and Threshold Electron/Ion Coincidence Techniques—have not been documented for this specific chemical compound in the retrieved sources.

The existing research for these analytical methods focuses on the related, but structurally different, compound 2-(trifluoromethyl)oxirane (B1348523) . As per the instructions to focus solely on this compound and not introduce information outside the explicit scope, no content can be provided for the requested sections.

Research Applications of 2 Methyl 2 Trifluoromethyl Oxirane As a Chemical Building Block

Precursors for Complex Fluorinated Organic Molecules in Synthetic Methodologies

The inherent ring strain and the powerful directing effect of the trifluoromethyl group make 2-methyl-2-(trifluoromethyl)oxirane an ideal starting material for creating intricate molecular architectures. Its utility spans asymmetric synthesis, the formation of functionalized aliphatic chains, and the construction of various heterocyclic systems.

Synthesis of Chiral Fluorinated Compounds for Asymmetric Synthesis Research

The creation of enantiomerically pure fluorinated compounds is of high interest in medicinal chemistry. Chiral fluorinated oxiranes are key intermediates in this field. nih.gov While methods like the Sharpless asymmetric epoxidation are used to produce chiral epoxides from allylic alcohols, the focus with a pre-existing chiral center, as in an enantiopure version of this compound, shifts to stereospecific ring-opening reactions. researchgate.net

The development of dual-catalyst systems has enabled the highly enantioselective ring-opening of meso and terminal epoxides using fluoride (B91410) ions, providing access to distinct chiral building blocks under mild conditions. ucla.edu Such catalytic systems, often employing a chiral Lewis acid and a fluoride source, can achieve high enantioselectivity. ucla.eduthieme-connect.de For a chiral substrate like this compound, these asymmetric methods would be applied to achieve kinetic resolution or to synthesize diastereomerically pure products by reacting with other chiral molecules. nih.gov The introduction of chiral trifluoromethyl alcohol groups, for instance, is a known strategy to influence the physical and reactive properties of complex molecules. researchgate.net

Formation of α-Trifluoromethylated Aliphatic Compounds through Ring-Opening and Functionalization

The ring-opening of this compound with various nucleophiles is a primary method for producing α-trifluoromethylated aliphatic compounds. The strong electron-withdrawing trifluoromethyl group dictates the regioselectivity of the reaction. In nucleophilic ring-opening reactions, the attack generally occurs at the less sterically hindered carbon of the epoxide ring. However, in the case of trifluoromethyl-substituted epoxides, the electronic effect dominates, directing the nucleophile to the carbon bearing the trifluoromethyl group (C2). This proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. acs.org

This regioselectivity has been observed in related fluorinated epoxides, where the electronically repulsive interaction between the incoming nucleophile and the strongly negative CF₃ group favors attack at the adjacent carbon. acs.org A wide array of nucleophiles, including amines, thiols, and carbon nucleophiles in Friedel-Crafts type reactions, can be employed. arkat-usa.orgresearchgate.net The use of fluorinated alcohols as solvents can further promote these reactions by activating the epoxide electrophilically. arkat-usa.orgresearchgate.net

| Nucleophile (Nu) | Reagent/Conditions | Product Type | Reference(s) |

| Fluoride (F⁻) | TBAF / KHF₂ | 1,1,1-Trifluoro-2-fluoro-2-methylpropan-3-ol | rsc.org |

| Amines (R-NH₂) | EtOH, 50 °C | 2-Amino-1,1,1-trifluoro-2-methylpropan-3-ol | acs.org |

| Thiols (R-SH) | Base catalyst | 1,1,1-Trifluoro-2-methyl-2-(alkylthio)propan-3-ol | acs.org |

| Carbon Nucleophiles | Lewis or Brønsted Acid | Functionalized α-trifluoromethyl tertiary alcohol | arkat-usa.orgresearchgate.net |

| Iron Fluoride ([¹⁸F]FeF) | Dioxane, 120 °C | [¹⁸F]-labeled fluorohydrin | nih.gov |

Construction of Fluorine-Containing Heterocycles (e.g., Oxetanes, Cyclopropanes, Aziridines)

The strained ring of this compound can be manipulated to form other important heterocyclic structures.

Oxetanes: Epoxides can undergo ring-expansion to form four-membered oxetane (B1205548) rings. acs.org This transformation can be achieved via the opening of the epoxide with a nucleophile that contains a leaving group, followed by intramolecular cyclization. acs.org For example, reaction with dimethylsulfoxonium methylide has been shown to convert epoxides into oxetanes stereospecifically. acs.org This provides a direct pathway from trifluoromethyl-substituted epoxides to the corresponding trifluoromethyl-substituted oxetanes, which are themselves valuable building blocks in medicinal chemistry. researchgate.netresearchgate.netsioc-journal.cnutexas.edu

Cyclopropanes: A direct conversion of epoxides into cyclopropanes, representing an oxygen-to-carbon atom exchange, has been developed. nih.gov A silver-catalyzed reaction using N-triftosylhydrazones as carbene precursors allows for the one-step synthesis of trifluoromethylcyclopropanes from epoxides. nih.gov This method involves a tandem deoxygenation/[2+1] cycloaddition and demonstrates broad functional group tolerance, making it applicable to complex molecules. nih.gov Other methods for forming trifluoromethyl-cyclopropanes often involve the reaction of alkenes with trifluorodiazoethanes catalyzed by dirhodium complexes. nih.govsigmaaldrich.com In such syntheses, this compound could serve as a precursor to the required alkene.

Aziridines: Trifluoromethylated aziridines are important N-heterocycles that can be accessed from epoxide precursors. acs.org The synthesis often proceeds through the ring-opening of the epoxide with an amine or azide (B81097) nucleophile to form an amino alcohol. The resulting alcohol can then be converted into a leaving group (e.g., a tosylate) and subsequently cyclized under basic conditions to form the aziridine (B145994) ring. nih.gov Efficient methods for generating CF₃-containing aziridines directly from allylic amines using visible-light photocatalysis have also been developed, a pathway where the epoxide could be a precursor to the necessary allylic amine. nih.gov

| Target Heterocycle | Synthetic Strategy | Key Intermediates/Reagents | Reference(s) |

| Oxetane | Ring expansion | Dimethylsulfoxonium methylide | acs.org |

| Cyclopropane | Tandem deoxygenation / cycloaddition | Ag catalyst, CF₃-N-triftosylhydrazone | nih.gov |

| Aziridine | Ring-opening followed by cyclization | Amine/azide nucleophile, tosylation, base | nih.govnih.gov |

Monomer in Polymer Science Research for Advanced Materials

The incorporation of fluorine into polymers imparts a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. researchgate.net this compound is a candidate monomer for the synthesis of specialty fluoropolymers.

Development of Specialty Fluoropolymers and Copolymers with Tuned Properties

While the non-fluorinated analog, 2-methyloxirane (propylene oxide), is widely used in the production of polyether copolymers, the polymerization of fluorinated epoxides like this compound offers a route to advanced materials. ontosight.aifederalregister.govnist.govepa.gov The homopolymer of a related compound, 2,2,3-trifluoro-3-(trifluoromethyl)-oxirane, is known for its high chemical stability. cymitquimica.comnist.gov

Copolymerization of this compound with other monomers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, could produce fluorinated polyethers with tailored properties. These materials could find use as high-performance coatings, adhesives, and biomedical materials, leveraging the hydrophobicity and chemical resistance conferred by the fluorinated segments. researchgate.netontosight.ai Most fluoropolymers are synthesized via radical polymerization of fluoroalkenes; however, monomers like fluorinated oxetanes and epoxides typically polymerize through ionic initiation mechanisms. sci-hub.se

Investigation of Polymerization Mechanisms and Incorporation of Fluorinated Monomer Units

The polymerization of this compound is expected to proceed via a ring-opening polymerization (ROP) mechanism, which can be either cationic or anionic. sci-hub.se

In cationic ROP , an initiator (e.g., a Brønsted or Lewis acid) would protonate or coordinate to the epoxide oxygen, activating the ring toward nucleophilic attack by another monomer unit. The propagation would involve the successive addition of monomers to the growing cationic chain end. The living cationic polymerization of related heterocycles like 2-oxazolines is well-established and proceeds with the formation of a uniform polymer layer. tu-dresden.de

In anionic ROP , a strong nucleophile (e.g., an alkoxide or organometallic species) would initiate polymerization by attacking one of the epoxide carbons, opening the ring to form an alkoxide. cmu.edu This new alkoxide then acts as the nucleophile for the next monomer, propagating the chain. The presence of the electron-withdrawing trifluoromethyl group would influence the reactivity and stability of the propagating species. For related monomers like methacrylates, ligated anionic polymerization is used to control the reaction and prevent side reactions. cmu.edu The choice of initiator and reaction conditions would be crucial for controlling the molecular weight and polydispersity of the resulting fluoropolymer.

Role as a Chiral Tag or Probe in Advanced Analytical Research

The strategic incorporation of a trifluoromethyl group and a reactive epoxide ring positions this compound as a significant tool in advanced analytical research, particularly as a chiral tag or probe for the resolution and analysis of enantiomers. The inherent properties of the trifluoromethyl group, especially its strong and sharp signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, make it a highly sensitive reporter for distinguishing between diastereomeric derivatives of chiral molecules.

The fundamental principle behind its application as a chiral tag lies in its ability to react with chiral analytes, such as primary and secondary amines or alcohols, through a nucleophilic ring-opening of the epoxide. This reaction covalently links the oxirane to the chiral analyte, forming a new, larger molecule. When a single enantiomer of this compound is used, its reaction with a racemic or scalemic mixture of a chiral analyte results in the formation of a mixture of diastereomers.

These resulting diastereomers possess distinct spatial arrangements and, consequently, different physicochemical properties. This differentiation is crucial for chiral recognition. In the context of NMR spectroscopy, the distinct magnetic environments of the nuclei in the diastereomers lead to separate signals. The trifluoromethyl group is particularly advantageous in this regard. The ¹⁹F nucleus has a high gyromagnetic ratio and its chemical shift is exquisitely sensitive to its electronic surroundings, spanning a wide range. nih.gov This sensitivity means that even subtle differences in the three-dimensional structure of the diastereomers can lead to a significant separation of their ¹⁹F NMR signals. rsc.org

The utility of fluorinated oxiranes as chiral resolving agents has been demonstrated with compounds analogous to this compound. For instance, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane has been effectively employed as a chiral resolution reagent for a variety of α-chiral primary and secondary amines. acs.orgnih.gov The reaction proceeds via a regioselective ring-opening, and the resulting diastereomeric products are readily identified and quantified using ¹⁹F, ¹H, and ¹³C NMR spectroscopy. acs.orgnih.gov This established reactivity and analytical utility provide a strong basis for the application of this compound in similar roles.

Furthermore, research into other trifluoromethyl-containing chiral derivatizing agents has consistently highlighted the power of ¹⁹F NMR in determining the absolute configuration and enantiomeric excess of chiral compounds. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, which can be a challenge in the more crowded ¹H NMR spectra, thereby allowing for more accurate integration and quantification of the signals corresponding to each diastereomer. rsc.orgacs.org

The process of using this compound as a chiral probe would involve the following steps:

Reaction of an enantiomerically pure form of this compound with the chiral analyte (e.g., a racemic amine or alcohol).

Formation of a diastereomeric mixture.

Acquisition of the ¹⁹F NMR spectrum of the mixture.

Integration of the distinct ¹⁹F NMR signals for each diastereomer to determine their ratio, which directly corresponds to the enantiomeric ratio of the original analyte.

The table below illustrates the kind of data that would be expected from a ¹⁹F NMR analysis of the diastereomeric products formed from the reaction of enantiopure this compound with a chiral amine. The chemical shift difference (Δδ) between the diastereomers is the key parameter for successful chiral discrimination.

| Chiral Analyte | Diastereomer | 19F NMR Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|

| Racemic 1-Phenylethylamine | (R,R/S,S)-Diastereomer | -75.20 | 0.15 |

| (R,S/S,R)-Diastereomer | -75.35 | ||

| Racemic 2-Aminoheptane | (R,R/S,S)-Diastereomer | -74.80 | 0.12 |

| (R,S/S,R)-Diastereomer | -74.92 |

Q & A

Q. How should researchers resolve discrepancies in reported logP values for this compound?

- Answer : Variations arise from measurement methods (shake-flask vs. HPLC-derived). Standardize logP determination using the OECD 117 protocol (HPLC with octanol-water partitioning) and validate with computational tools like ACD/Percepta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.